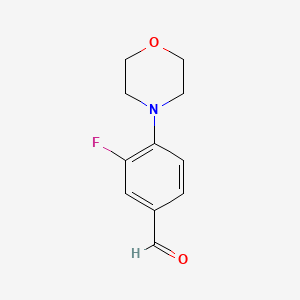

3-Fluoro-4-morpholin-4-ylbenzaldehyde

Beschreibung

Table 1: Physicochemical Properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

| Property | Value |

|---|---|

| CAS Number | 495404-90-5 |

| Molecular Formula | C11H12FNO2 |

| Molecular Weight | 209.22 g/mol cymitquimica.com |

| Boiling Point | 357°C at 760 mmHg molbase.com |

| Density | 1.24 g/cm³ molbase.com |

| Refractive Index | 1.563 molbase.com |

| Flash Point | 169.7°C molbase.com |

The value of this compound as a synthetic precursor is rooted in the established importance of its constituent parts: fluorinated benzaldehydes and morpholine (B109124) scaffolds.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties. nbinno.com In medicinal chemistry, fluorine is often used to enhance metabolic stability, improve binding affinity to target proteins, and modify bioavailability. Fluorobenzaldehydes are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The fluorine atom's high electronegativity can influence the reactivity of the aldehyde group, making these compounds valuable in a variety of chemical reactions for creating complex molecules. nbinno.comontosight.ai More than half of all new drugs contain fluorine, highlighting the significance of fluorinated building blocks in drug discovery. ontosight.ai

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This heterocycle is found in numerous approved drugs and bioactive molecules due to its advantageous physicochemical, biological, and metabolic properties. nih.gov The presence of the morpholine moiety can improve the pharmacokinetic profile of a compound, enhancing properties like aqueous solubility and metabolic stability. researchgate.netcapes.gov.br Its flexible chair-like conformation and the weak basicity of its nitrogen atom contribute to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Pharmaceutical chemists incorporate the morpholine ring to increase the potency and confer desirable drug-like properties to new chemical entities. nih.govijprems.com

Research involving this compound and its derivatives primarily focuses on its application as an intermediate in the synthesis of biologically active compounds, particularly in the development of new therapeutic agents.

A significant research trajectory for this compound is its connection to the synthesis of antibiotics. The core structure, the 3-fluoro-4-morpholinophenyl group, is a critical component of Linezolid, a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria. researchgate.net Linezolid's chemical name is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl) methyl) acetamide, which underscores the importance of the 3-fluoro-4-morpholinophenyl moiety. researchgate.net Consequently, this compound and its close chemical relatives, such as 3-fluoro-4-morpholinoaniline, are crucial precursors in synthetic routes developed for Linezolid and its analogues. researchgate.netpharmaffiliates.com

Beyond its role in antibiotic synthesis, the structural framework of this compound is utilized in broader drug discovery efforts. The combination of the fluorine atom and the morpholine ring makes it an attractive scaffold for generating libraries of novel compounds. Researchers synthesize derivatives by modifying the aldehyde group to explore the structure-activity relationships (SAR) for various therapeutic targets. nih.govresearchgate.net The general strategy involves using this pre-functionalized ring system as a starting point for creating diverse molecules with potential applications against a range of diseases, a common practice for scaffolds containing the versatile morpholine moiety. ijprems.comresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBHUGMTHMMHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424581 | |

| Record name | 3-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495404-90-5 | |

| Record name | 3-Fluoro-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495404-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Morpholin 4 Ylbenzaldehyde and Its Analogs

Strategic Approaches to Fluorinated Benzaldehyde (B42025) Core Synthesis

The creation of the fluorinated benzaldehyde core is a critical step that leverages several powerful organic reactions. These methods are designed to efficiently introduce the fluorine and aldehyde functionalities onto the benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Arene Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-w-ithdrawing groups. masterorganicchemistry.com In the context of synthesizing fluorinated benzaldehydes, SNAr reactions are pivotal for introducing substituents onto an already fluorinated aromatic ring.

The mechanism of SNAr typically involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Subsequently, a leaving group, often a halide, is expelled to restore aromaticity. core.ac.uk The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate. masterorganicchemistry.com Fluorine itself, being highly electronegative, can act as a leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond. This is because the bond-breaking step is not the rate-determining step of the reaction. masterorganicchemistry.com

Recent advancements have expanded the scope of SNAr on unactivated fluoroarenes through the use of organic photoredox catalysis. This method enables the defluorination of electron-neutral and even electron-rich fluoroarenes, opening up new synthetic pathways. nih.gov

| Factor | Influence on Reaction | Example |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Accelerate the reaction by stabilizing the Meisenheimer complex. Most effective when positioned ortho or para to the leaving group. masterorganicchemistry.com | A nitro group para to a fluorine atom significantly increases the rate of nucleophilic substitution. |

| Leaving Group | The reactivity order is often F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com | Displacement of fluoride (B91410) is often faster than chloride in activated systems. |

| Nucleophile | Stronger nucleophiles generally react faster. | Alkoxides, thiolates, and amines are common nucleophiles. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation and increase the nucleophilicity of the anion. researchgate.net | Reactions often proceed more efficiently in DMF compared to Me2SO. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Benzaldehyde Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds in modern organic synthesis. nih.gov These reactions are highly valued for their functional group tolerance and the commercial availability of a wide range of boronic acid coupling partners. nih.gov

In the synthesis of benzaldehyde derivatives, the Suzuki-Miyaura reaction can be employed to couple an aryl halide or triflate with a suitable boronic acid derivative. For instance, a bromo-substituted benzaldehyde can be coupled with an arylboronic acid to introduce a new aryl group. researchgate.net The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Various palladium catalysts and ligands can be used to optimize the reaction conditions for specific substrates. For example, PdCl2(dppf)·CH2Cl2 has been effectively used in the coupling of benzyl (B1604629) bromides with potassium aryltrifluoroborates. nih.gov

| Component | Role | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf)·CH2Cl2nih.govbenthamdirect.com |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Triphenylphosphine (B44618) (PPh3), SPhos nih.gov |

| Base | Activates the boronic acid for transmetalation. | Na2CO3, Cs2CO3, K3PO4nih.govbenthamdirect.com |

| Solvent System | Provides a medium for the reaction. Often a mixture of an organic solvent and water. | Toluene/Water, THF/Water, DME/Water nih.govbenthamdirect.com |

Aldehyde Group Functionalization and Precursor Derivatization

The aldehyde functional group is a versatile handle in organic synthesis, allowing for a wide range of transformations. numberanalytics.comnumberanalytics.com In the synthesis of complex benzaldehydes, the aldehyde group can be introduced at various stages or can be derived from other functional groups.

One common strategy is the oxidation of a corresponding benzyl alcohol. For example, 3-fluoro-4-hydroxybenzaldehyde (B106929) can be prepared from o-fluorophenol, which is then further functionalized. prepchem.com Another approach is the reduction of a carboxylic acid or its derivative.

Furthermore, the aldehyde group itself can be protected during other synthetic steps and then deprotected when needed. Common protecting groups for aldehydes include acetals and thioacetals. The reactivity of the aldehyde group allows for various condensation reactions, such as the Wittig and Knoevenagel reactions, to further elaborate the molecular structure. numberanalytics.com

Morpholine (B109124) Moiety Incorporation Techniques

The introduction of the morpholine ring is a key step in the synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde. This can be achieved through direct attachment of a pre-formed morpholine ring or by constructing the ring in situ.

N-Alkylation and Related Nucleophilic Processes for Morpholine Attachment

The most direct method for attaching a morpholine ring to an aromatic system is through N-alkylation or a related nucleophilic substitution reaction. researchgate.net In the case of this compound, this typically involves the reaction of morpholine with a suitably activated fluorinated benzaldehyde precursor.

For instance, a precursor with a good leaving group (such as fluorine or chlorine) at the 4-position of the benzaldehyde can react with morpholine in the presence of a base. The nitrogen atom of the morpholine acts as a nucleophile, displacing the leaving group to form the desired C-N bond. This reaction is a specific example of the SNAr strategy discussed earlier.

Alternatively, reductive amination can be employed, where a ketone or aldehyde is reacted with morpholine in the presence of a reducing agent. While less direct for this specific target molecule, it is a powerful method for forming C-N bonds.

Cyclization Approaches to the Morpholine Ring System

In some synthetic strategies, the morpholine ring is constructed directly onto the molecule. These cyclization approaches offer a way to build more complex and substituted morpholine analogs.

One such method involves the intramolecular cyclization of an N-substituted diethanolamine (B148213) derivative. This can be achieved under acidic or basic conditions, leading to the formation of the six-membered morpholine ring. Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols have also been developed as an efficient method for constructing morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.org These reactions proceed under mild conditions and offer good yields. rsc.org

Another innovative approach involves the use of ethylene (B1197577) sulfate (B86663) as a reagent to convert 1,2-amino alcohols into morpholines. acs.org This method is notable for its high yield and redox-neutral conditions, providing a green and efficient route to a variety of morpholine derivatives. acs.orgchemrxiv.org

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| N-Alkylation (SNAr) | Direct reaction of morpholine with an activated aromatic precursor. | Direct, often high-yielding for activated substrates. | Requires a suitably activated precursor with a good leaving group. |

| Gold-Catalyzed Cyclization | Intramolecular cyclization of alkynylamines or alkynylalcohols catalyzed by a gold complex. rsc.orgrsc.org | Mild reaction conditions, good yields, high regioselectivity. rsc.org | Requires synthesis of the acyclic precursor. |

| Ethylene Sulfate Method | Conversion of 1,2-amino alcohols to morpholines using ethylene sulfate. acs.org | High-yielding, redox-neutral, environmentally friendly. acs.orgchemrxiv.org | Requires the corresponding 1,2-amino alcohol precursor. |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, minimizing waste, improving energy efficiency, and employing renewable resources.

Solvent-free and catalyst-free reactions represent a significant advancement in green synthesis by reducing volatile organic compound (VOC) emissions and simplifying purification processes. A key step in the synthesis of precursors to this compound is the nucleophilic aromatic substitution (SNAr) reaction.

One notable example is the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a direct precursor to 3-fluoro-4-morpholinoaniline, which can then be converted to the target benzaldehyde. This reaction has been successfully performed under neat (solvent-free) conditions by reacting 1,2-difluoro-4-nitrobenzene with morpholine. researchgate.net This approach not only eliminates the need for a solvent but can also proceed without a dedicated catalyst, relying on the inherent reactivity of the substrates.

The benefits of such methodologies are highlighted in the following table, which compares a hypothetical solvent-free approach to a traditional solvent-based method for a similar SNAr reaction.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for a Representative SNAr Reaction

| Parameter | Traditional Solvent-Based Method | Solvent-Free (Neat) Method |

|---|---|---|

| Solvent | Dimethylformamide (DMF), Acetonitrile | None |

| Catalyst | Often requires a base (e.g., K2CO3) | None required |

| Reaction Temperature | 80-120 °C | 100-150 °C |

| Reaction Time | 6-12 hours | 2-6 hours |

| Work-up | Aqueous work-up, extraction | Direct crystallization or distillation |

| Waste Generation | Significant solvent and aqueous waste | Minimal |

| Yield | 75-90% | 85-95% |

This table is a representation of typical findings for related reactions and is for illustrative purposes.

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating. This technology has been widely applied to the synthesis of various heterocyclic compounds, including derivatives of quinoline (B57606) and triazole. scholarsresearchlibrary.comnih.gov For the synthesis of this compound analogs, microwave assistance can be particularly effective in the SNAr step and subsequent functional group transformations. The reaction times can often be reduced from hours to minutes. jmrionline.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through acoustic cavitation. This phenomenon generates localized high temperatures and pressures, promoting mass transfer and accelerating the reaction. Ultrasound has been successfully used in the synthesis of various heterocyclic compounds, including quinazolinones from o-aminobenzamides and aldehydes, often at ambient temperature and without the need for a metal catalyst. rsc.org This technique is also beneficial for preparing chalcone (B49325) derivatives, which can be analogs of the target benzaldehyde. nih.gov

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis Methods for Related Heterocyclic Syntheses

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 10-36 hours | Moderate | Reflux |

| Microwave Irradiation | 4-15 minutes | Good to Excellent | 90-180 °C, 250-500 W |

| Ultrasound Irradiation | 15-90 minutes | Good to Excellent | Room Temperature |

Data in this table is representative of findings for the synthesis of various heterocyclic compounds and is for comparative purposes.

Environmentally Benign Catalysts: The use of heterogeneous and reusable catalysts is a key aspect of green chemistry. For reactions relevant to the synthesis of this compound, such as nucleophilic aromatic substitution and aldehyde synthesis, environmentally friendly catalysts can replace traditional, more hazardous ones. For instance, lactic acid, an inexpensive and biodegradable catalyst, has been used for the synthesis of naphthopyranopyrimidine derivatives under solvent-free conditions. mdpi.com While not directly applied to the target molecule, this demonstrates the potential for using weak organic acids as green catalysts in related transformations.

Renewable Resources: The synthesis of aromatic aldehydes from renewable resources, such as lignin, is an emerging area of green chemistry. Lignin, a complex polymer found in plant cell walls, can be broken down to produce valuable aromatic compounds, including vanillin (B372448) and syringaldehyde. mdpi.com While the direct synthesis of this compound from renewable feedstocks is not yet established, the principles of utilizing biomass-derived starting materials for aromatic aldehyde production are being actively researched and could provide future sustainable pathways.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Morpholin 4 Ylbenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site of chemical reactivity in 3-Fluoro-4-morpholin-4-ylbenzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, leading to a variety of important chemical transformations.

Condensation Reactions (e.g., Schiff Base Formation, Aldol Condensation)

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: this compound readily reacts with primary amines to form Schiff bases (or imines). This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netscience.gov These reactions are often carried out in solvents like ethanol (B145695), sometimes with catalytic amounts of acid. semanticscholar.org The resulting imine products are valuable intermediates in organic synthesis and have been investigated for various applications. researchgate.netnih.gov

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Primary Alkylamine | Reflux in Ethanol | N-alkyl imine |

| Primary Arylamine | Stirring in Methanol/Water | N-aryl imine |

Knoevenagel Condensation: This compound can also participate in Knoevenagel condensations, reacting with active methylene (B1212753) compounds (compounds with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base. This reaction pathway first involves the formation of a Knoevenagel adduct, which is more reactive towards subsequent reactions like nucleophilic aromatic substitution due to the presence of strong electron-withdrawing groups. mdpi.com

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-Fluoro-4-morpholin-4-ylbenzoic acid. This transformation is a common synthetic step. While specific studies on the oxidation of this compound are not prevalent, standard oxidation protocols for aromatic aldehydes are applicable. However, care must be taken as oxidation of the aldehyde function of some benzaldehyde (B42025) precursors has been observed under certain reaction conditions, such as in dimethyl sulfoxide (B87167) (Me2SO). researchgate.net

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, heat |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temp. |

Reduction Pathways to Alcohol Derivatives

The aldehyde functionality is readily reduced to a primary alcohol, yielding (3-Fluoro-4-morpholin-4-yl)phenyl)methanol. This is a fundamental transformation in organic synthesis. Metal hydride reagents are commonly employed for this purpose due to their efficiency and selectivity. For instance, sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent for the reduction of aldehydes and ketones and is used in solvents like ethanol or a mixture of ethanol and tetrahydrofuran (B95107) (THF). nih.gov

Table 3: Common Reagents for Aldehyde Reduction

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium Borohydride (NaBH4) | Ethanol or Methanol, room temp. nih.gov |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup |

Wittig Reactions and Olefination Strategies

The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. libretexts.org The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the electrophilic carbonyl carbon of this compound. wikipedia.orgnih.gov This initially forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.orgmasterorganicchemistry.com The driving force for the reaction is the subsequent decomposition of the oxaphosphetane to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the resulting alkene) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) tend to produce (Z)-alkenes. nih.govorganic-chemistry.org

Influence of the Fluorine Atom on Aromatic Reactivity

The fluorine atom at the C-3 position of the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity, particularly concerning reactions on the aromatic ring itself.

Electronic Effects and Activation of Nucleophilic Attack on the Aromatic Ring

The primary influence of the fluorine atom on the aromatic ring is its strong electron-withdrawing inductive effect (-I effect). researchgate.net Due to its high electronegativity, fluorine pulls electron density from the ring through the sigma bond framework. This effect makes the aromatic ring electron-deficient and thus activates it towards nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov

The SNAr mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

While fluorine also possesses a lone pair of electrons that can be donated into the ring via a positive resonance effect (+R effect), this effect is generally weaker than its inductive effect in influencing SNAr reactivity. The primary role of fluorine in this context is the potent activation of the ring for nucleophilic attack. researchgate.net

Modulation of Acidity and Basicity of Adjacent Functional Groups

The acidity and basicity of a molecule are fundamental properties that govern its reactivity. In this compound, the primary sites for protonation are the carbonyl oxygen of the aldehyde and the nitrogen atom of the morpholine (B109124) ring. The substituents on the aromatic ring significantly modulate the electron density at these sites.

The aldehyde hydrogen is not appreciably acidic. quora.com Instead, the basicity of the carbonyl oxygen is a key parameter, as its protonation is often the initial step in acid-catalyzed reactions involving the aldehyde group. The basicity of this oxygen is influenced by the electronic effects—inductive and resonance—of the fluorine and morpholine substituents. cdnsciencepub.comcdnsciencepub.com

Fluorine Substituent: Positioned meta to the aldehyde group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the aromatic ring and, consequently, on the carbonyl oxygen, making it less basic compared to unsubstituted benzaldehyde.

The net effect on the carbonyl group's basicity is a balance of these competing factors. The strong electron-donating resonance from the morpholino nitrogen likely outweighs the inductive withdrawal from both the fluorine and the morpholine's oxygen, leading to a carbonyl group that is predicted to be more basic than that of 3-fluorobenzaldehyde (B1666160) but potentially less basic than 4-morpholinobenzaldehyde (B72404).

The other key basic center is the nitrogen atom of the morpholine ring. For N-aryl morpholines, the aromatic ring acts as an electron-withdrawing group, delocalizing the nitrogen's lone pair and reducing its basicity compared to morpholine itself (pKaH of morpholinium ion is ~8.4). stackexchange.commdpi.com The presence of an ortho-fluoro substituent relative to the morpholine group further decreases the nitrogen's basicity through a powerful inductive effect. masterorganicchemistry.com Therefore, the nitrogen atom in this compound is expected to be significantly less basic than in unsubstituted morpholine.

| Functional Group | Substituent | Position Relative to Functional Group | Electronic Effect | Predicted Impact on Basicity |

|---|---|---|---|---|

| Aldehyde (Carbonyl Oxygen) | Fluorine | meta | -I (Inductive Withdrawal) | Decrease |

| Morpholine | para | +R (Resonance Donation) > -I (Inductive Withdrawal) | Increase | |

| Morpholine (Nitrogen) | Benzaldehyde moiety | - | -R (Resonance Withdrawal) | Decrease |

| Fluorine | ortho | -I (Inductive Withdrawal) | Decrease |

Reactivity of the Morpholine Ring System and its Impact on the Molecular Scaffold

While many reactions of this compound involve the aldehyde functionality, the morpholine ring is not inert and possesses its own characteristic reactivity that can impact the entire molecular structure. Key potential reactions include oxidation and N-alkylation.

Oxidation and Ring-Opening: The morpholine ring, particularly the C-H bonds adjacent to both the nitrogen and oxygen atoms (positions 2 and 3), is susceptible to oxidation. nih.gov Studies on morpholine itself and its derivatives have shown that oxidation can be initiated by various reagents, including enzymatic systems like Cytochrome P450 and chemical oxidants, often proceeding through radical intermediates. mdpi.comnih.govnih.gov

Recent research has explored methods for the oxidative ring-opening of morpholine derivatives, sometimes promoted by visible light, to cleave the C-C bond within the ring. google.com Such a reaction, if applied to this compound, would dramatically alter the molecular scaffold, cleaving the heterocyclic ring to yield a difunctional aminoethoxy substituent on the aromatic ring. This transformation would fundamentally change the molecule's steric and electronic properties, converting the bulky, electron-donating morpholine group into a more flexible, open-chain structure. The resulting primary or secondary amine and ether functionalities would exhibit their own distinct reactivity, separate from that of the original heterocycle.

N-Alkylation: The lone pair of electrons on the morpholine nitrogen, while reduced in basicity by the substituted phenyl ring, is still available for nucleophilic attack. However, direct N-alkylation of N-aryl amines can be challenging. nih.gov Steric hindrance from the ortho-fluorine atom could further impede the approach of alkylating agents to the nitrogen center. nih.gov Should N-alkylation occur, it would result in the formation of a quaternary morpholinium salt. This would introduce a permanent positive charge into the molecule, drastically altering its solubility and electronic properties. The formation of a positively charged nitrogen atom would convert the morpholino group from an electron-donating group (+R) into a very strong electron-withdrawing group (-I), which would significantly deactivate the aromatic ring towards electrophilic substitution and decrease the basicity of the carbonyl oxygen.

| Reaction Type | Potential Reactive Site | Description | Impact on Molecular Scaffold |

|---|---|---|---|

| Oxidation / Ring-Opening | C-H bonds at C2/C3; C-C bond | Cleavage of the morpholine ring, often initiated by hydrogen abstraction, to form an open-chain aminoethoxy substituent. | Major structural change; loss of heterocyclic rigidity; introduction of new amine/ether functionalities. |

| N-Alkylation | Morpholine Nitrogen | Reaction with an alkyl halide to form a quaternary morpholinium salt. | Introduction of a positive charge; conversion of the substituent from electron-donating to strongly electron-withdrawing. |

Spectroscopic and Structural Characterization of 3 Fluoro 4 Morpholin 4 Ylbenzaldehyde Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous determination of the chemical structure of 3-Fluoro-4-morpholin-4-ylbenzaldehyde derivatives in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide critical information about the molecular framework.

¹H NMR: The proton NMR spectrum of a typical this compound derivative would exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the morpholine (B109124) ring. The aromatic protons typically appear as multiplets in the downfield region due to the deshielding effect of the benzene (B151609) ring. The aldehyde proton is highly deshielded and appears as a singlet further downfield. The morpholine protons usually present as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include the carbonyl carbon of the aldehyde group, which is significantly downfield, and the aromatic carbons. The carbon attached to the fluorine atom will show a characteristic splitting due to C-F coupling. The morpholine ring will display two signals for its non-equivalent methylene carbons.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is sensitive to its electronic environment, providing insights into the effects of substituents on the aromatic ring.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aldehyde Proton (CHO) | Carbonyl Carbon (C=O) | Aromatic Fluorine (Ar-F) |

| Aromatic Protons (Ar-H) | Aromatic Carbons (Ar-C) | |

| Morpholine Protons (CH₂) | Morpholine Carbons (CH₂) |

Note: Specific chemical shift values are dependent on the solvent and the specific derivative being analyzed.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound derivatives, key vibrational bands are expected for the carbonyl group of the aldehyde, the C-F bond, the C-N and C-O bonds of the morpholine ring, and the aromatic C-H and C=C bonds. The strong absorption band corresponding to the C=O stretch of the aldehyde is particularly diagnostic.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aldehyde C=O Stretch | ~1700-1680 |

| Aromatic C=C Stretch | ~1600-1450 |

| C-F Stretch | ~1250-1000 |

| C-N Stretch | ~1250-1020 |

| C-O-C Stretch | ~1150-1085 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the derivatives of this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous confirmation of the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound and its derivatives are expected to exhibit characteristic absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring and n → π* transitions of the carbonyl group. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring and the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic techniques provide invaluable information about the connectivity and electronic structure of a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of a suitable crystal of a this compound derivative would reveal bond lengths, bond angles, and torsion angles with high precision. This data provides a detailed picture of the molecular geometry, including the planarity of the aromatic ring and the conformation of the morpholine substituent.

Computational Chemistry and Molecular Modeling of 3 Fluoro 4 Morpholin 4 Ylbenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Fluoro-4-morpholin-4-ylbenzaldehyde, DFT calculations offer a deep understanding of its geometric and electronic properties. Calculations are typically performed using functionals like Becke's three-parameter hybrid exchange functional (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure a balance of accuracy and computational efficiency conicet.gov.arresearchgate.netnih.gov.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface nih.gov. This process precisely calculates bond lengths, bond angles, and dihedral angles. For this compound, the optimization would reveal the spatial arrangement of the benzaldehyde (B42025) ring relative to the morpholine (B109124) and fluorine substituents. The electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: These values are representative examples based on standard bond lengths and angles for similar functional groups and are not from a specific published study on this exact molecule.

| Parameter | Value |

|---|---|

| C=O Bond Length (Aldehyde) | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length (Aromatic-Morpholine) | ~1.38 Å |

| C-C-O Bond Angle (Aldehyde) | ~124° |

| C-C-F Bond Angle | ~119° |

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra conicet.gov.arnih.gov. The theoretical vibrational spectrum helps in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, key vibrational modes would include the stretching of the aldehyde C=O group, the C-F bond, and the C-N bond of the morpholine ring. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in the UV-visible spectrum researchgate.netsciforum.net.

Table 2: Predicted Characteristic Vibrational Frequencies Note: These are typical frequency ranges for the specified functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Aldehyde) | 1690-1715 |

| C-F Stretch (Aromatic) | 1200-1270 |

| C-N Stretch (Aryl-amine) | 1250-1340 |

| C-H Stretch (Aldehyde) | 2720-2820 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties irjweb.comscirp.org. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized irjweb.com. This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which is fundamental to its bioactivity scirp.org.

Table 3: Illustrative Frontier Orbital Energies and Properties Note: Values are representative for similar aromatic compounds.

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capacity |

| LUMO Energy | -1.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 | Indicates high chemical stability irjweb.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational dynamics and stability in a simulated biological environment, such as in an aqueous solution researchgate.net. Often performed after molecular docking, MD simulations can validate the stability of a ligand-protein complex, analyzing how the ligand's orientation and interactions within the binding pocket evolve over a set period, typically nanoseconds mdpi.com. Key metrics derived from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex.

In Silico Pharmacokinetic and Toxicological Predictions (e.g., ADME Studies)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to evaluate its drug-likeness rsc.orgrsc.org. Various computational models and online servers, such as SwissADME and ADMETlab, are used to predict these pharmacokinetic parameters mdpi.comresearchgate.net. For this compound, these predictions would assess its oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and adherence to established drug-likeness rules like Lipinski's Rule of Five. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties like solubility and membrane permeability mdpi.comnih.gov.

Table 4: Predicted ADME Properties for this compound Note: These properties are predictions generated from computational ADME models.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 209.21 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.85 | Indicates good absorption and permeation researchgate.net |

| Aqueous Solubility | Good | Favorable for bioavailability |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity nih.gov |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Lipinski's Rule of Five | No violations | Indicates good drug-likeness |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) nih.gov. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity gyanvihar.org. For this compound, docking studies would be performed against various enzymes or receptors to predict its inhibitory potential. The morpholine ring is a key pharmacophore that can participate in crucial interactions, such as hydrogen bonding, within a protein's active site acs.org. The results are typically reported as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a stronger interaction. Such studies can reveal key amino acid residues that interact with the ligand through hydrogen bonds or hydrophobic interactions mdpi.com.

Table 5: Hypothetical Molecular Docking Results Note: This table is an illustrative example of docking results against a hypothetical protein kinase target.

| Parameter | Result |

|---|---|

| Target Protein | Protein Kinase (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Hydrogen bond with SER-120 (via Aldehyde Oxygen) |

| Hydrogen bond with LYS-45 (via Morpholine Oxygen) | |

| Pi-Alkyl interaction with VAL-78 (via Phenyl Ring) |

Structure Activity Relationship Sar Studies of 3 Fluoro 4 Morpholin 4 Ylbenzaldehyde Scaffolds

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the three key components of the 3-fluoro-4-morpholin-4-ylbenzaldehyde scaffold—the fluorinated phenyl ring, the morpholine (B109124) moiety, and the aldehyde group—have profound effects on biological activity. These studies help delineate the specific roles of each component in molecular recognition and inhibition.

The introduction of a fluorine atom to a phenyl ring is a common strategy in drug design used to modulate a molecule's physicochemical properties. u-tokyo.ac.jptandfonline.com Fluorine's high electronegativity and small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å) allow it to serve as a bioisostere of a hydrogen atom while significantly altering electronic properties. u-tokyo.ac.jp This can lead to improved metabolic stability, enhanced membrane permeation, and stronger binding affinity. tandfonline.com

In the context of the this compound scaffold, the fluorine at the 3-position (ortho to the morpholine and meta to the aldehyde) exerts a strong electron-withdrawing inductive effect. This effect can:

Modulate pKa: Lower the basicity of the morpholine nitrogen, which can influence solubility and off-target interactions.

Enhance Binding Interactions: Create favorable electrostatic or dipole interactions with amino acid residues in the target protein's binding pocket. The substitution of fluorine on a phenyl ring has been shown to be favorable for inhibitory activity in various kinase inhibitors, including those targeting EGFR. mdpi.comnih.gov

Block Metabolic Attack: Prevent aromatic hydroxylation at the 3-position, a common route of metabolism, thereby increasing the compound's half-life.

The morpholine ring is a privileged pharmacophore in kinase inhibitor design, primarily because its oxygen atom acts as a crucial hydrogen bond acceptor. nih.govresearchgate.net In numerous kinase co-crystal structures, this oxygen forms a key hydrogen bond with a backbone NH group in the hinge region of the kinase ATP-binding site, an interaction essential for potent inhibition. acs.orgresearchgate.net

SAR studies on related scaffolds, such as 2,4-disubstituted pyridopyrimidines, confirm the necessity of the morpholine group for high-affinity binding. sci-hub.senih.gov Research has demonstrated that replacing the morpholine's oxygen atom with sulfur (thiomorpholine), carbon (piperidine), or nitrogen (piperazine) often leads to a significant decrease in inhibitory activity, underscoring the importance of the oxygen for the hydrogen bond interaction. researchgate.netnih.gov

While the core morpholine structure is often essential, modifications to the ring itself can be used to fine-tune potency and selectivity. A detailed SAR study on a triazine scaffold containing two morpholine groups revealed that stereospecific substitutions on the morpholine ring have a dramatic impact on PI3K and mTOR inhibition.

| Compound | Morpholine Substituent (M) | PI3Kα Ki (nM) | mTOR Ki (nM) |

|---|---|---|---|

| 16 | (R)-3-methyl | 700 | 1400 |

| 17 | (S)-3-methyl | 7 | 290 |

| 18 | (R)-2-methyl | >10000 | >10000 |

| 19 | (S)-2-methyl | 1500 | >10000 |

| 20 | 2,2-dimethyl | 130 | 1400 |

Table 1. Impact of Morpholine Ring Substitution on PI3Kα and mTOR Inhibition. Data adapted from a study on symmetric triazine inhibitors where both morpholine groups were identically substituted. acs.org The data clearly shows a strong preference for the (S)-3-methyl substitution, which improves PI3Kα affinity by 100-fold compared to its (R)-enantiomer. acs.org

These findings suggest that while the 4-morpholino portion of the this compound scaffold is critical for hinge binding, the C2 and C3 positions of the morpholine ring likely interact with a specific sub-pocket where steric and stereochemical features dictate binding affinity.

While direct SAR studies on the aldehyde of this specific scaffold are not widely published, the principles of bioisosteric replacement can be applied to predict the effects of its modification. drughunter.comnih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. drugdesign.org

| Original Group | Potential Bioisostere | Key Properties & Rationale |

|---|---|---|

| Aldehyde (-CHO) | Nitrile (-C≡N) | Maintains planarity and hydrogen bond accepting capability but is sterically smaller and less polar. |

| Oxime (-CH=NOH) | Introduces both hydrogen bond donor and acceptor features, potentially forming new interactions. Can exist as E/Z isomers. | |

| Small Heterocycles (e.g., Oxazole, Isoxazole) | Can mimic the steric and electronic properties of the aldehyde while improving metabolic stability and pharmacokinetic profiles. |

Table 2. Potential Bioisosteric Replacements for the Aldehyde Group.

Replacing the aldehyde with a nitrile, for example, would reduce the hydrogen bond accepting strength but provide a metabolically stable alternative. Conversion to an oxime or hydrazone would introduce hydrogen bond donating capabilities, which could either be beneficial or detrimental depending on the specific topology of the target's binding site. Each modification serves to modulate the compound's efficacy by altering its interaction profile.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original spatial arrangement of key binding groups. acs.org This technique is used to discover novel chemotypes with improved properties or to escape existing patent space. drughunter.com For the this compound scaffold, the central fluorobenzaldehyde ring could be "hopped" to other aromatic or heterocyclic systems.

A successful scaffold hop would replace the phenyl ring with a different core (e.g., pyrimidine, quinazoline, pyridopyrimidine) but maintain the relative positions of the morpholine group (for hinge binding) and a functional group that extends into the rest of the binding pocket. Many successful kinase inhibitors are based on such scaffolds, where a 4-morpholino-pyrimidine or 4-morpholino-quinazoline serves as the hinge-binding element. mdpi.comresearchgate.net

Bioisosteric replacement is a more localized strategy, involving the substitution of single atoms or functional groups with others that have similar properties. u-tokyo.ac.jpnih.gov This approach can be applied to all three components of the scaffold:

Fluorine: Could be replaced with other small, electron-withdrawing groups like a chloro (-Cl) or cyano (-CN) group to modulate electronic properties.

Morpholine: Could be replaced with thiomorpholine (B91149) to probe the importance of the oxygen's hydrogen bond strength or with conformationally restricted bicyclic amines to reduce flexibility and potentially increase affinity.

Aldehyde: As discussed previously, could be replaced by nitriles, oximes, or small heterocycles to fine-tune interactions and improve metabolic stability. drughunter.com

Elucidation of Mechanistic Insights from SAR Analysis

The collective SAR data for morpholine-containing aromatic compounds strongly suggests a primary mechanism of action involving the inhibition of protein kinases at the ATP-binding site. nih.govsci-hub.se The mechanistic insights derived from the SAR of the this compound scaffold can be summarized as follows:

Hinge-Binding Motif: The 4-morpholino group is the dominant pharmacophoric element, responsible for anchoring the inhibitor to the kinase hinge region via a critical hydrogen bond. The inviolability of the morpholine oxygen in many series highlights this as the primary binding interaction. researchgate.net

Affinity Pocket Interaction: The 3-fluorophenyl ring likely projects into a hydrophobic region of the ATP-binding site, often termed the "affinity pocket". The fluorine atom fine-tunes the electronic nature of this ring, optimizing van der Waals and electrostatic interactions with pocket-lining residues to enhance potency and confer selectivity between different kinases. tandfonline.com

Solvent-Front/Selectivity Region: The aldehyde group is positioned to interact with the more solvent-exposed region of the binding site or a sub-pocket that varies more significantly between kinases. SAR at this position is therefore crucial for modulating selectivity. Modifications that introduce new hydrogen bond donors/acceptors or different steric bulk can exploit unique features in a target kinase to improve the selectivity profile.

Applications and Translational Research of 3 Fluoro 4 Morpholin 4 Ylbenzaldehyde in Chemical and Biological Sciences

Utility in Pharmaceutical Synthesis as Key Intermediates

3-Fluoro-4-morpholin-4-ylbenzaldehyde and its closely related aniline (B41778) precursor, 3-fluoro-4-morpholinoaniline, are highly valued intermediates in the synthesis of complex pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the morpholine (B109124) group often improves aqueous solubility and pharmacokinetic properties. The aldehyde functionality serves as a convenient handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the formation of Schiff bases, allowing for the facile introduction of this key structural motif into larger, more complex molecules.

One of the most notable applications of this structural core is in the synthesis of the oxazolidinone antibiotic, Linezolid. derpharmachemica.comresearchgate.netnewdrugapprovals.org Linezolid is a critical therapeutic agent used to treat infections caused by multi-drug resistant Gram-positive bacteria. researchgate.netnih.gov Various synthetic routes to Linezolid utilize 3-fluoro-4-morpholinoaniline, which can be derived from this compound, as a pivotal starting material. derpharmachemica.comgoogle.com Patents and research articles describe processes where this intermediate undergoes N-alkylation and subsequent cyclization to form the core oxazolidinone ring of Linezolid. researchgate.netepo.org The efficiency of these synthetic pathways underscores the industrial importance of this fluorinated morpholino-substituted phenyl scaffold.

Beyond Linezolid, the 3-fluoro-4-morpholinophenyl moiety is a key component in the development of other classes of therapeutic agents, including kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.ukresearchgate.net The morpholine group, in particular, is a common feature in many approved and investigational kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity. researchgate.netnih.govfrontiersin.orgnih.gov The versatility of the aldehyde group in this compound allows for its incorporation into various heterocyclic systems that form the core of many kinase inhibitors.

Development of Biologically Active Compounds

The inherent structural features of this compound make it an attractive scaffold for the development of novel, biologically active compounds. By modifying the aldehyde group, researchers have synthesized a multitude of derivatives with a broad spectrum of therapeutic potential.

The morpholine moiety is a well-established pharmacophore in the design of anticancer agents, particularly in the realm of kinase inhibitors. researchgate.net For instance, several potent and selective inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently overactivated in cancer, feature a morpholine group. researchgate.netnih.govfrontiersin.orgnih.gov Derivatives of this compound can be readily synthesized to incorporate this privileged substructure into novel kinase inhibitor scaffolds. The fluorine atom can further enhance the anticancer activity by improving cell permeability and metabolic stability. Research into novel phthalic-based tyrosine kinase inhibitors has also shown the utility of related complex benzamide (B126) structures in achieving anticancer activity. nih.gov

The utility of the 3-fluoro-4-morpholinophenyl core in the antibiotic Linezolid provides a strong rationale for exploring other derivatives of this compound as antimicrobial agents. nih.gov The morpholine ring itself is known to be present in compounds with antibacterial, antimycobacterial, and antifungal properties. researchgate.net

Furthermore, the aldehyde functionality can be converted into various other functional groups, such as hydrazones, which have been shown to possess antimicrobial activity. researchgate.net Research has also demonstrated that quinoline (B57606) derivatives, which can be synthesized from precursors like this compound, can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. researchgate.netnih.govnih.govpatsnap.com This makes them attractive targets for the development of new antibiotics.

In the realm of antifungal agents, morpholine and piperidine-based surfactants have demonstrated activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. researchgate.net Additionally, certain benzaldehyde (B42025) derivatives have been identified as having potent antifungal activities by disrupting cellular antioxidation. nih.gov

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Dihydrofolate reductase (DHFR) is a clinically validated target for antibacterial, antiprotozoal, antifungal, and anticancer therapies. snv63.runih.govresearchgate.netgoogle.comnih.gov While direct inhibition of DHFR by this compound has not been extensively reported, its structural motifs are found in various heterocyclic compounds that are known to inhibit this enzyme. The ability to synthesize diverse libraries of compounds from this starting material makes it a valuable tool in the search for new DHFR inhibitors.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govsemanticscholar.org Although the direct cholinesterase inhibitory activity of this compound is not established, its derivatives, such as those incorporating oxadiazole or other heterocyclic systems, have been investigated as potential cholinesterase inhibitors. semanticscholar.org The morpholine moiety can be incorporated to modulate the physicochemical properties of these inhibitors.

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a significant role in various inflammatory and autoimmune diseases. nih.govnih.gov Small molecule inhibitors of MIF are therefore of great interest as potential anti-inflammatory drugs. nih.govnih.gov While specific derivatives of this compound as MIF inhibitors have not been extensively documented, the aldehyde group provides a reactive handle to synthesize compounds that could interact with the active site of MIF. For example, the synthesis of isoxazole (B147169) derivatives, such as (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester (ISO-1), a known MIF antagonist, could potentially be adapted from this starting material. semanticscholar.org

Applications in Materials Science and Advanced Materials Development

The applications of this compound are not limited to the life sciences. The presence of a reactive aldehyde group on a conjugated aromatic system makes it a candidate for the development of novel organic materials with interesting optical and electronic properties. Aromatic aldehydes are versatile precursors in the synthesis of polymers and chromophores.

In the field of nonlinear optics (NLO), organic materials are of great interest due to their potential for large nonlinear optical responses, fast switching times, and high damage thresholds. nih.govfrontiersin.orgjhuapl.edu The synthesis of chromophores with donor-π-acceptor architectures is a common strategy to achieve high third-order NLO properties. This compound, with its electron-donating morpholine group and the capability of the aldehyde to be transformed into a part of a larger conjugated system, could serve as a valuable building block in the synthesis of such NLO materials. nih.gov For instance, it could be used in condensation reactions to create larger, more complex conjugated molecules with tailored optical properties.

Comprehensive Search Finds No Data on Specific Applications of this compound in Advanced Materials

Despite a thorough investigation of scientific literature and chemical databases, no specific research or data could be found detailing the use of the chemical compound this compound in the fields of functional polymer synthesis, carbon nanodots, or optoelectronic materials such as OLEDs.

The inquiry, which sought to detail the translational research and applications of this specific compound, could not be fulfilled due to a lack of available information in the public domain. Searches for the compound's involvement in these advanced material sciences yielded no relevant scholarly articles, patents, or conference proceedings.

The requested article was to be structured under the heading "," with specific subsections on "Functional Polymer Synthesis" and "Carbon Nanodots and Optoelectronic Materials (e.g., OLEDs)."

While the individual chemical components of this compound—a fluorinated benzaldehyde and a morpholine ring—are found in various advanced materials, the specific combination as named in the query does not appear in published research for the requested applications. Fluorinated compounds are often used to enhance thermal stability and electronic properties in polymers, and morpholine derivatives can be found in various chemical syntheses. Benzaldehyde derivatives, in general, are precursors for many types of materials. However, the scientific community has not published any work, to date, that specifically uses this compound for the creation of functional polymers, carbon nanodots, or OLEDs.

Chemical vendor sites list this compound as a commercially available compound, indicating its potential use as a building block or intermediate in organic synthesis. molbase.comcymitquimica.comnih.gov However, its subsequent applications in the specific areas of interest mentioned in the query are not documented.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on these specific topics for this compound at this time. The absence of data prevents the creation of the requested content, including data tables and detailed research findings.

Concluding Remarks and Future Research Perspectives

Advancements in Asymmetric Synthesis of 3-Fluoro-4-morpholin-4-ylbenzaldehyde Derivatives

While specific protocols for the asymmetric synthesis of this compound are not extensively detailed in the literature, progress in the broader field of asymmetric catalysis for aromatic aldehydes provides a clear path forward. The development of chiral derivatives, where stereochemistry plays a crucial role in biological activity, is a key objective.

Recent strategies have moved beyond classical methods to embrace sophisticated catalytic systems capable of high enantioselectivity. One promising approach involves an umpolung strategy, which catalytically forms a chiral α-alkoxyalkyl anion from an aromatic aldehyde that can then be used in asymmetric synthesis. nih.govdicp.ac.cn This method uses a synergistic combination of a chiral copper-N-heterocyclic carbene (NHC) catalyst and a palladium-bisphosphine catalyst to achieve high enantioselectivities in three-component coupling reactions. dicp.ac.cn Such a technique could be adapted to create chiral centers adjacent to the aldehyde group in derivatives of the title compound.

Another significant advancement is the catalytic enantioselective addition of organometallic reagents to aldehydes. For instance, the addition of alkylzirconium species, generated in situ from alkenes, to aromatic aldehydes has been achieved with high enantioselectivity using a chiral diol ligand complexed with a titanium catalyst. mdpi.com The development of catalytic asymmetric dearomatization (CADA) reactions also presents powerful strategies for transforming flat aromatic precursors into complex three-dimensional chiral molecules. acs.orgnih.gov These methods could be applied to precursors of this compound to install chirality early in the synthetic sequence.

| Asymmetric Strategy | Catalytic System | Key Transformation | Potential Application to Target Scaffold |

|---|---|---|---|

| Umpolung of Aldehyde | Chiral Copper-NHC / Palladium-Bisphosphine | Generates a chiral α-alkoxyalkyl anion for coupling with electrophiles. nih.govdicp.ac.cn | Creation of chiral secondary alcohols from the benzaldehyde (B42025) derivative. |

| Organometallic Addition | Chiral Diol-Titanium Complex | Enantioselective addition of in situ generated alkylzirconium reagents to the aldehyde. mdpi.com | Synthesis of chiral secondary alcohols with diverse alkyl substituents. |

| Asymmetric Dearomatization | Iridium or Palladium with Chiral Ligands | Converts aromatic precursors into chiral, non-aromatic structures. acs.orgnih.gov | Generation of complex, chiral polycyclic derivatives from aromatic starting materials. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of highly substituted benzaldehydes like this compound benefits from the continuous evolution of reaction pathways and catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.

Traditional methods for synthesizing 4-morpholinobenzaldehyde (B72404) often involve the reaction of morpholine (B109124) with a para-substituted benzaldehyde, such as p-fluorobenzaldehyde, in the presence of a base. chemicalbook.com However, modern synthetic chemistry offers more sophisticated tools. Palladium-catalyzed cross-coupling reactions are instrumental, enabling the formylation of aryl chlorides and bromides to produce substituted benzaldehydes. researchgate.netacs.org One-pot procedures that combine reduction and cross-coupling steps have also been developed, using a stable aluminum hemiaminal as a protected aldehyde intermediate suitable for reaction with organometallic reagents. rug.nlresearchgate.net

A particularly powerful strategy for modifying complex aromatic structures is C-H functionalization. This approach allows for the direct conversion of carbon-hydrogen bonds on the aromatic ring into new chemical bonds, bypassing the need for pre-functionalized substrates. Using transient directing groups, which form an imine with the aldehyde in situ, researchers have achieved diverse ortho-C(sp²)–H functionalizations, including arylation, halogenation, and amidation, catalyzed by metals like palladium and iridium. acs.orgresearchgate.net These methods could be employed for the late-stage diversification of the this compound core, allowing for the introduction of additional substituents to fine-tune its properties.

| Reaction Pathway | Typical Catalyst | Description | Relevance to Target Scaffold |

|---|---|---|---|

| Cross-Coupling Formylation | Palladium Complexes | Introduces an aldehyde group onto an aryl halide (e.g., chloride or bromide). researchgate.net | A potential route to construct the benzaldehyde from a corresponding aryl halide precursor. |

| One-Pot Reduction/Cross-Coupling | Palladium-Phosphine Complexes | Protects a latent aldehyde as a hemiaminal, allowing for subsequent cross-coupling reactions before unmasking. rug.nlresearchgate.net | Enables the synthesis of diverse derivatives by coupling various organometallic reagents. |

| ortho-C–H Functionalization | Palladium(II) or Iridium(III) | Uses a transient imine directing group to functionalize the C-H bond ortho to the aldehyde. acs.orgresearchgate.net | Allows for late-stage modification of the aromatic ring at the position adjacent to the aldehyde. |

| Hydroacylation | Rhodium or Cobalt Complexes | Catalyzes the addition of an aldehyde's C-H bond across a double or triple bond. nih.gov | Could be used to create ketone derivatives by reacting the aldehyde with alkenes or alkynes. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. nih.gov For scaffolds like morpholine-benzaldehyde, these computational tools offer powerful methods for exploring vast chemical space and optimizing compounds for specific biological targets and desired pharmacokinetic profiles.

Generative AI models can be employed for de novo drug design, creating novel molecules with specific desired properties. mdpi.com Techniques like reinforcement learning can be used for "scaffold hopping," where the core structure is replaced with a novel one while preserving key pharmacophoric features and 3D similarity to a reference molecule. chemrxiv.org This allows for the design of new derivatives of this compound that may possess improved properties or intellectual property potential.

Machine learning models, trained on existing datasets of chemical structures and their associated properties, can predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles of newly designed compounds. springernature.com This predictive power allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. For the morpholine-benzaldehyde scaffold, ML can help optimize substituent patterns to enhance binding affinity to a target protein or improve metabolic stability. nih.goveasychair.org

| AI/ML Application | Technique/Algorithm | Objective in Compound Design |

|---|---|---|

| De Novo Design | Generative Models (e.g., VAEs, GANs) | Generate entirely new molecules based on the morpholine-benzaldehyde scaffold with optimized properties. mdpi.com |

| Scaffold Hopping | Reinforcement Learning | Design novel core structures that mimic the pharmacophore of a known active compound. chemrxiv.org |

| Property Prediction | Deep Neural Networks, Random Forest | Predict biological activity (QSAR), toxicity, and pharmacokinetic (ADME) properties before synthesis. nih.gov |

| Synthesis Planning | Retrosynthesis Algorithms | Propose viable and efficient synthetic routes for newly designed target molecules. springernature.com |

Emerging Biological Targets and Therapeutic Areas for Morpholine-Benzaldehyde Scaffolds

The morpholine ring is recognized as a privileged structure in medicinal chemistry, valued for its ability to improve physicochemical properties and engage in key interactions with biological targets. nih.govresearchgate.net The 3-fluoro-4-morpholin-4-ylphenyl moiety is a critical component of the FDA-approved antibiotic Linezolid, which validates the therapeutic potential of this scaffold. aafp.org

Bacterial Protein Synthesis: The most well-established target for this scaffold is the bacterial ribosome. Linezolid functions by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. wikipedia.orgpatsnap.comdrugbank.com This unique mechanism of action at the initiation step of protein synthesis means there is infrequent cross-resistance with other protein synthesis inhibitors that act on the elongation phase. aafp.orgnih.gov Future research could focus on developing new derivatives that overcome emerging resistance mechanisms, such as mutations in the 23S rRNA gene. patsnap.com

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer, controlling cell proliferation, growth, and survival. nih.govnih.gov The morpholine ring is a key structural feature in numerous PI3K and mTOR inhibitors, where its oxygen atom often forms a critical hydrogen bond in the kinase hinge region. acs.orgresearchgate.net Dual inhibitors targeting both PI3K and mTOR, such as PKI-587, often contain a morpholine-triazine scaffold. nih.govnih.gov This suggests that derivatives of this compound could be developed as potent and selective inhibitors within this critical oncology pathway. mdpi.com

Neurodegenerative Diseases: There is growing interest in applying morpholine-based compounds to treat neurodegenerative diseases. nih.gov Key enzymes implicated in these conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), are potential targets. The morpholine scaffold can be optimized to enhance efficacy and selectivity against these enzymes, offering a promising avenue for the development of new therapeutics for conditions like Alzheimer's disease. nih.gov

| Biological Target | Therapeutic Area | Role of the Morpholine-Benzaldehyde Scaffold | Key Example/Principle |

|---|---|---|---|

| Bacterial 50S Ribosomal Subunit (23S rRNA) | Infectious Disease (Antibiotics) | Inhibits the initiation of bacterial protein synthesis. wikipedia.orgnih.gov | The 3-fluoro-4-morpholinophenyl moiety is the core of the antibiotic Linezolid. aafp.org |

| PI3K (Phosphatidylinositol 3-kinase) / mTOR | Oncology | The morpholine oxygen forms a key hydrogen bond in the ATP-binding site of the kinases. acs.orgresearchgate.net | Many PI3K/mTOR inhibitors incorporate a morpholine ring to achieve high potency. nih.govnih.gov |

| Cholinesterases (AChE, BuChE), Monoamine Oxidases (MAO) | Neurodegenerative Diseases | Serves as a versatile scaffold for designing inhibitors with improved pharmacokinetic properties and target engagement. nih.gov | Structure-activity relationship studies aim to optimize morpholine derivatives as anti-neurodegenerative agents. nih.gov |

Q & A

Q. Critical Analytical Techniques :

- NMR Spectroscopy : Confirms substitution patterns (e.g., ¹⁹F NMR for fluorine environment, ¹H NMR for morpholine protons) .

- HPLC : Validates purity (>98% required for research-grade material) using reverse-phase columns and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and fragmentation patterns .

Advanced: How does the morpholine ring influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Answer :

The morpholine moiety exerts both steric and electronic effects:

- Electronic Effects : The morpholine’s nitrogen donates electron density via resonance, activating the benzaldehyde core for electrophilic attacks but deactivating the fluorine-bearing position for NAS.

- Steric Hindrance : The morpholine ring restricts access to the para-position, favoring meta-substitution in some cases .

Q. Methodological Insight :

- Use DFT calculations to map electron density distribution and predict regioselectivity .

- Compare reaction kinetics with/without morpholine using stopped-flow UV-Vis spectroscopy .

Basic: In medicinal chemistry, how is this compound utilized as a precursor for bioactive molecules?

Answer :

Key applications include:

Q. Optimization Tip :

- Screen solvent systems (e.g., DMSO/water mixtures) to enhance imine stability .

Advanced: How can researchers resolve discrepancies in reported biological activities of derivatives synthesized from this compound?

Answer :

Discrepancies often arise from:

Q. Resolution Strategy :

- Perform structure-activity relationship (SAR) studies with controlled substituents (e.g., morpholine vs. piperazine analogs) .

- Use meta-analysis tools to compare datasets across published studies .

Advanced: What methodologies are employed to incorporate this compound into functionalized polymers for electronic applications?

Q. Answer :

- Copolymerization : Radical polymerization with styrene or acrylates generates π-conjugated polymers for OLEDs .

- Post-Polymerization Modification : Aldehyde groups enable click chemistry (e.g., azide-alkyne cycloaddition) to attach electron-transport moieties .

Q. Characterization :

- GPC : Monitors molecular weight distribution.

- TGA/DSC : Assess thermal stability (decomposition >250°C typical) .

Basic: What are the critical safety considerations when handling this compound?

Q. Answer :